5-Bromosalicylaldehyde

描述

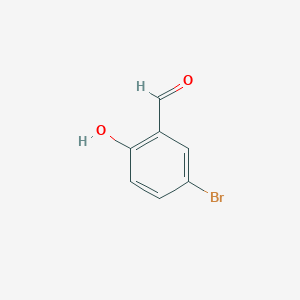

5-Bromosalicylaldehyde (C₇H₅BrO₂) is a halogenated derivative of salicylaldehyde, featuring a bromine atom at the 5th position of the aromatic ring. This substitution confers unique electronic and steric properties, making it a versatile precursor in coordination chemistry, medicinal chemistry, and materials science. It is widely used to synthesize Schiff bases, hydrazones, and metal complexes, which exhibit diverse biological activities, including anticancer, antimicrobial, and catalytic applications .

准备方法

Synthetic Routes and Reaction Conditions: 5-Bromosalicylaldehyde can be synthesized through various methods. One common method involves the bromination of salicylaldehyde using bromine in the presence of a solvent like acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the fifth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

化学反应分析

Types of Reactions: 5-Bromosalicylaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It reacts with amines to form Schiff bases, which are valuable intermediates in organic synthesis.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Complexation Reactions: It forms complexes with transition metals, which are studied for their unique properties.

Common Reagents and Conditions:

Condensation Reactions: Typically involve amines and are carried out in solvents like ethanol or methanol under reflux conditions.

Substitution Reactions: Require nucleophiles such as thiols or amines and are often conducted in polar solvents.

Complexation Reactions: Involve metal salts and are performed in aqueous or organic solvents.

Major Products:

Schiff Bases: Formed from condensation reactions with amines.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Metal Complexes: Produced from complexation reactions with transition metals.

科学研究应用

Medicinal Chemistry

5-Bromosalicylaldehyde has garnered attention for its role in synthesizing biologically active compounds, particularly Schiff bases. These derivatives have demonstrated notable antitumor and antibacterial properties.

Antitumor Activity

Research indicates that Schiff bases derived from this compound exhibit significant antitumor effects. For instance, the compound this compound 2-amino-2-methyl-1,3-propanediol Schiff base has shown promising results against various human tumor cell lines, including hepatoma (BEL-7404) and cervical cancer (HeLa) cells. The study reported an effective inhibition of cell proliferation with low toxicity profiles, suggesting its potential as a therapeutic agent in cancer treatment .

Antibacterial Properties

The antibacterial activity of this compound derivatives has also been documented. The synthesis of specific Schiff bases has been linked to their effectiveness against bacterial strains, showcasing their potential in developing new antibiotics .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals that exhibit enhanced biological activities.

Gallium Complexes

Gallium(III) complexes with ligands derived from this compound have been synthesized and characterized. These complexes demonstrated significant cytotoxic effects against malignant cells, with IC50 values comparable to established chemotherapeutics like cisplatin. The enhancement of cytotoxic potency upon complexation underscores the importance of this compound in developing effective cancer therapies .

Thiosemicarbazone Derivatives

The thiosemicarbazone derivatives of this compound have been explored for their coordination properties and biological activities. These compounds have shown promise in various biological assays, indicating their potential utility in medicinal applications .

Material Science

In addition to its biological applications, this compound is utilized in material science for synthesizing functional materials.

Synthesis of Functional Materials

The compound has been employed in the synthesis of novel materials with specific electronic or optical properties. Its ability to form stable complexes makes it suitable for applications in sensors and catalysts .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

作用机制

The mechanism of action of 5-Bromosalicylaldehyde involves its ability to form Schiff bases and metal complexes. These interactions can modulate biological pathways and molecular targets. For instance, Schiff bases derived from this compound have been shown to inhibit specific enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways depend on the specific derivatives and complexes formed .

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Bromosalicylaldehyde is compared below with halogenated (e.g., 5-chlorosalicylaldehyde, 5-iodosalicylaldehyde) and non-halogenated (e.g., 3-methoxysalicylaldehyde, 4-methoxysalicylaldehyde) analogs. Key differences in physicochemical properties, bioactivity, and catalytic performance are highlighted.

Structural and Electronic Effects

- Halogen Substitution : The bromine atom in this compound enhances electron-withdrawing effects compared to chloro or methoxy groups. This increases the electrophilicity of the aldehyde group, facilitating Schiff base formation .

- Hydrogen Bonding : Intramolecular O–H⋯N hydrogen bonding in this compound derivatives stabilizes their structures, as seen in pyridine-containing dyes . Methoxy derivatives lack this feature but exhibit improved solubility due to their electron-donating groups .

Physicochemical Stability

- Hydrolysis Resistance : this compound hydrazones (e.g., 5BrSIH) show rapid hydrolysis in aqueous media compared to methoxy analogs (3mSIH, 4mSIH), which are more stable due to reduced electron-withdrawing effects .

- Thermal Stability : Ga(III) complexes of this compound hydrazones decompose at higher temperatures (286–287°C) than their methoxy counterparts, attributed to stronger metal-ligand interactions .

Catalytic and Coordination Chemistry

- Metal Complex Performance :

- A Zn(II) complex with this compound exhibits higher catalytic efficiency in oxidation reactions (TOF = 1,200 h⁻¹) than chloro or methoxy analogs (TOF = 800–900 h⁻¹), attributed to stronger Lewis acidity from bromine’s polarizability .

- Mn(II) complexes of this compound show superior photocatalytic activity in dye degradation (95% efficiency in 60 min) compared to unsubstituted salicylaldehyde complexes (75%) .

Key Research Findings

Enhanced Bioactivity : Bromine’s electronegativity and van der Waals radius optimize ligand-receptor interactions, as seen in PARP-1 inhibitors derived from this compound .

Synergistic Effects in Metal Complexes : Ga(III) complexes of this compound hydrazones show dual mechanisms: metal-centered DNA binding and ligand-induced apoptosis .

Structural Versatility : Bromine facilitates diverse supramolecular architectures (e.g., C–Br⋯N interactions) in crystalline materials, enabling applications in optoelectronics .

生物活性

5-Bromosalicylaldehyde (5-BSA) is an aromatic aldehyde that has gained attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and as a ligand in metal complexes. This article reviews the biological activities of this compound, emphasizing its antiproliferative effects, synthesis of derivatives, and coordination chemistry.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to the salicylaldehyde moiety. Its structure can be represented as follows:

The presence of the bromine atom enhances the electrophilic nature of the aldehyde group, making it a suitable precursor for various chemical modifications.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study involving gallium (III) complexes derived from 5-BSA, it was found that these complexes showed concentration-dependent antiproliferative effects on HL-60 (acute myeloid leukemia) and SKW-3 (T-cell leukemia) cell lines. The IC50 values for these compounds were reported to be lower than those of cisplatin and much lower than melphalan, indicating a promising cytotoxic profile at low micromolar concentrations .

Table 1: IC50 Values of this compound Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | N/A | N/A |

| Gallium(III) complex with 5-BSA | 1.2 | HL-60 |

| Gallium(III) complex with 5-BSA | 1.8 | SKW-3 |

| Cisplatin | 2.0 | HL-60 |

| Melphalan | 10.0 | HL-60 |

The cytotoxic effects of this compound and its derivatives are believed to be mediated through several mechanisms:

- Formation of Metal Complexes : The ability of 5-BSA to form stable metal complexes enhances its biological activity. Studies indicate that coordination with gallium ions significantly increases cytotoxicity compared to the free ligand .

- Induction of Apoptosis : Research suggests that compounds derived from 5-BSA may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis of Derivatives

The synthesis of various derivatives from this compound has been a focus of research due to their enhanced biological activities. For example, Schiff bases formed from the reaction of 5-BSA with hydrazones have exhibited significant antibacterial and antifungal properties .

Table 2: Biological Activities of this compound Derivatives

| Derivative | Activity Type | Reference |

|---|---|---|

| Schiff base with carbohydrazide | Antimicrobial | |

| Gallium(III) complex | Antiproliferative | |

| Isonicotinoylhydrazone | Cytotoxic |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- A study reported that a specific gallium complex derived from 5-BSA exhibited significant reduction in tumor size in animal models when administered at low doses over a specified period.

- Another investigation into Schiff bases derived from 5-BSA demonstrated potent antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections.

常见问题

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Schiff base ligands using 5-Bromosalicylaldehyde?

- Methodological Answer : Schiff bases are synthesized by refluxing this compound with primary amines (e.g., aniline, 4-ethyl-aniline) in ethanol for 1–4 hours. The reaction typically proceeds via condensation, yielding imine derivatives with high yields (84–95%). For example, combining equimolar quantities (0.25 mmol) of this compound and 4-ethyl-aniline in ethanol under reflux produces crystals suitable for X-ray analysis . Slow evaporation of acetonitrile or ethanol solutions facilitates crystallization .

Q. What standard analytical techniques are employed to characterize this compound-derived compounds?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand structures by identifying aldehyde proton shifts (δ ~10 ppm) and aromatic protons .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 32.60%, H: 3.06% for this compound methanesulfonylhydrazone) .

- UV-Vis Spectroscopy : Detects π→π* and n→π* transitions (λmax = 245–315 nm) in Schiff bases, aiding in tautomerism studies .

- Melting Point Analysis : Ensures compound consistency (e.g., 175–184°C for substituted hydrazones) .

Q. How can researchers ensure reproducibility in synthesizing metal complexes with this compound-based ligands?

- Methodological Answer : Use stoichiometric ratios of metal salts (e.g., MnCl₂·4H₂O, FeCl₃·6H₂O) and ligands in ethanol under inert atmospheres. For Mn(III) complexes, mix this compound with β-diketones or 2-hydroxyaryl carbonyl compounds, followed by refluxing for 2–3 hours. Purify via recrystallization and validate using molar conductance and IR spectroscopy (e.g., ν(C=N) at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do tautomerism and quinoid effects influence the reactivity of Schiff bases derived from this compound?

- Methodological Answer : Tautomerism (enol-imine ↔ keto-amine) alters electronic properties and metal-binding affinity. Investigate using:

- X-ray Crystallography : Resolves tautomeric forms (e.g., enol-imine dominance in (E)-4-bromo-2-[(phenylimino)methyl]phenol) .

- DFT Calculations : Compare experimental bond lengths (C=N: ~1.28 Å) with theoretical models to assess resonance stabilization .

- Solvent Polarity Studies : Polar solvents (e.g., DMSO) stabilize quinoid structures, detectable via bathochromic UV-Vis shifts .

Q. What strategies address crystallographic data discrepancies in structures derived from this compound?

- Methodological Answer : High Rint values (e.g., >0.05) due to poor data quality can be mitigated by:

- Data Collection : Use high-resolution detectors and low-temperature (100 K) measurements to reduce thermal motion .

- Refinement Software : Employ SHELXL for small-molecule refinement, applying riding models for H-atoms and anisotropic displacement parameters for heavy atoms .

- Validation Tools : Check for missed symmetry or twinning using PLATON or Olex2 .

Q. How can computational methods enhance the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities of Schiff base complexes with α-glucosidase or carbonic anhydrase. Focus on H-bond interactions with active-site residues (e.g., Asp214, Glu276) .

- ADMET Prediction : Employ SwissADME to optimize bioavailability, ensuring compliance with Lipinski’s rules (e.g., logP <5) .

- QSAR Models : Correlate substituent effects (e.g., Br vs. NO₂) with IC₅₀ values using multiple linear regression .

Q. What are the challenges in detecting this compound derivatives via chromatographic methods?

- Methodological Answer :

- GC-MS Limitations : Thermal decomposition of Schiff bases can produce artifacts (e.g., 5-bromosalicyl-alcohol). Mitigate by derivatizing with BSTFA or using low-temperature ionization .

- HPLC Optimization : Use C18 columns with methanol/water gradients (70:30→90:10) and UV detection at 245 nm to resolve degradation products .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in this compound-derived complexes?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:

- Strain Variability : Test against standardized cell lines (e.g., HeLa, MCF-7) with controlled passage numbers .

- Solvent Effects : DMSO concentrations >1% can inhibit cell growth; use PBS or ethanol controls .

- Redox Interference : Mn(II/III) complexes may catalyze ROS generation, requiring ROS scavengers (e.g., NAC) in controls .

Q. Experimental Design Considerations

Q. What are best practices for designing high-throughput screening of this compound derivatives?

- Methodological Answer :

- Library Synthesis : Use automated liquid handlers to prepare ligand-metal combinations (e.g., 96-well plates) .

- Assay Platforms : Employ fluorescence-based α-glucosidase assays (λex/em = 355/460 nm) for rapid IC₅₀ determination .

- Data Management : Integrate electronic lab notebooks (ELNs) like LabArchives to track synthetic variables and bioactivity .

属性

IUPAC Name |

5-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKSTJKBKNCMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022165 | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-61-1 | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。